3-Methoxy-2-(4-methoxybenzylamino)benzonitrile
Description
Properties
IUPAC Name |
3-methoxy-2-[(4-methoxyphenyl)methylamino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-14-8-6-12(7-9-14)11-18-16-13(10-17)4-3-5-15(16)20-2/h3-9,18H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRZUSNFWXXKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=C2OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehydration of Amides
Aldoxime Dehydration
Catalytic Ammonification Oxidation
Transition Metal-Catalyzed Cyanation of Halogenated Benzenes
Novel Phenylacetic Acid Route
- A recent method uses 3,4-dimethoxyphenylacetic acid and sodium nitrite with ferric chloride catalyst in an organic solvent at 30–120°C for 3–30 hours to produce 3,4-dimethoxybenzonitrile.
- This method features low toxicity, cost-effectiveness, and operational simplicity.
Synthesis of 4-Methoxybenzylamine Derivatives
The benzylamino substituent with a 4-methoxy group can be introduced via:
- Nucleophilic substitution of a suitable halogenated benzonitrile intermediate with 4-methoxybenzylamine.
- Reductive amination of corresponding aldehydes with 4-methoxybenzylamine.
- Direct amination of benzyl halides bearing methoxy groups.
Proposed Synthetic Route for 3-Methoxy-2-(4-methoxybenzylamino)benzonitrile
Based on the above methodologies, a plausible synthetic sequence would be:
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Synthesis of 3-methoxy-2-bromobenzonitrile | 3-methoxybenzonitrile or 3-methoxybenzoic acid | Brominating agent (e.g., NBS) | Controlled temperature (~65-100°C) | 3-methoxy-2-bromobenzonitrile |
| 2 | Nucleophilic substitution | 3-methoxy-2-bromobenzonitrile | 4-methoxybenzylamine | Solvent (e.g., ethanol), heating | This compound |
This route aligns with known methods for halogenation and subsequent amination of aromatic nitriles.
Detailed Research Findings and Data
Reaction Parameters and Yields
| Method | Temperature (°C) | Time (h) | Catalyst/Reagent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide dehydration | 80-120 | 4-6 | Phosphorus pentachloride | 70-85 | Requires handling of corrosive agents |
| Aldoxime dehydration | 50-90 | 3-5 | Hydroxylamine, dehydrating agent | 65-80 | Mild conditions, moderate yield |
| Catalytic ammonification oxidation | 90-110 | 6-12 | Transition metal catalyst (Cu, Fe) | 75-90 | Environmentally friendly |
| Phenylacetic acid with sodium nitrite | 30-120 | 3-30 | Ferric chloride | 80-95 | Cost-effective, low toxicity |
| Halogenated benzene cyanation | 60-100 | 5-8 | Pd or Ni catalyst, cyanide source | 60-85 | High regioselectivity |
| Bromination (NBS) of methoxybenzonitrile | 65-100 | 5 | N-Bromosuccinimide (NBS), BPO | 70-80 | Clean substitution |
| Amination with 4-methoxybenzylamine | 50-90 | 4-8 | Ethanol or other solvent | 75-85 | Requires careful control of stoichiometry |
Analytical Characterization
- NMR Spectroscopy: Confirms substitution pattern and presence of methoxy and amino groups.
- Mass Spectrometry: Confirms molecular weight consistent with this compound.
- IR Spectroscopy: Shows characteristic nitrile stretch (~2220 cm⁻¹) and aromatic methoxy peaks.
- Purity: Typically >95% by HPLC after recrystallization or chromatographic purification.
Summary Table of Preparation Methods
| Preparation Method | Starting Material(s) | Key Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Amide dehydration | 3-methoxybenzamide | Phosphorus pentachloride | Established method, good yield | Harsh reagents, corrosive |
| Aldoxime dehydration | 3-methoxybenzaldehyde | Hydroxylamine, dehydrating agent | Mild conditions | Multi-step, moderate yield |
| Catalytic ammonification oxidation | 3-methoxybenzyl alcohol | Transition metal catalyst | Environmentally friendly | Requires catalyst optimization |
| Phenylacetic acid route | 3-methoxyphenylacetic acid | Sodium nitrite, ferric chloride | Cost-effective, low toxicity | Longer reaction times |
| Halogenation + amination | 3-methoxybenzonitrile + 4-methoxybenzylamine | NBS (bromination), amine | Regioselective, versatile | Multiple steps, purification needed |
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(4-methoxybenzylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
Organic Synthesis
3-Methoxy-2-(4-methoxybenzylamino)benzonitrile serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules, which are essential in drug discovery and material science. Its unique functional groups allow for versatile modifications, enabling the development of novel compounds with specific properties.
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. It has been studied for its potential to inhibit:
- 12-Lipoxygenase (12-LOX) : This enzyme is involved in the metabolism of arachidonic acid and plays a crucial role in inflammatory processes. Inhibition of 12-LOX by this compound may lead to reduced production of inflammatory mediators, making it a candidate for anti-inflammatory therapies .
Medicinal Chemistry
The compound has been explored for its therapeutic potential in treating various diseases:
- Anti-inflammatory Properties : By inhibiting 12-LOX, it may reduce inflammation related to conditions such as arthritis and asthma.
- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
Case Study 1: Inhibition of 12-Lipoxygenase
A study demonstrated that this compound effectively inhibited 12-LOX activity in vitro. The compound was shown to bind to the enzyme's active site, preventing substrate access and reducing the production of hydroxyeicosatetraenoic acids (HETEs), which are implicated in various inflammatory diseases.
Case Study 2: Anticancer Potential
In another study, the compound was evaluated for its anticancer properties against several cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis in cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(4-methoxybenzylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and benzonitrile groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis of 3-Methoxy-2-(4-methoxybenzylamino)benzonitrile with structurally related compounds, focusing on substituent effects, molecular weight, and functional properties:
Photophysical and Electronic Properties
- This compound: The presence of dual methoxy groups and an amino-benzyl moiety may enhance intramolecular charge transfer (ICT), similar to thiophene-based benzonitriles (e.g., MOT and DMAT in ). Solvent polarity likely modulates its emission properties .
- 3-Methoxy-2-(trifluoromethyl)benzonitrile : The -CF₃ group introduces strong electron-withdrawing effects, stabilizing the nitrile group and altering dipole moments .
Biological Activity
3-Methoxy-2-(4-methoxybenzylamino)benzonitrile, a compound with the CAS number 1437794-83-6, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzene ring substituted with methoxy and benzonitrile groups, which are known to influence its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. However, specific synthetic pathways for this compound are not extensively documented in the literature.
Antioxidant Activity
In vitro studies on related compounds have also shown antioxidant properties through DPPH radical-scavenging assays. Compounds with similar methoxy substitutions exhibited moderate activity compared to ascorbic acid at concentrations of 100 μg/mL . This suggests that this compound may possess antioxidant capabilities, contributing to its potential therapeutic effects.
Case Studies and Research Findings
- Case Study on Structural Analogues : A study investigated various methoxy-substituted benzothiazine derivatives, revealing that modifications at the methoxy position significantly affected their biological activity. The presence of additional methoxy groups often enhanced their anticancer efficacy .
- Mechanism of Action : While specific mechanisms for this compound are not fully elucidated, related compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .
- Clinical Relevance : The exploration of small-molecule inhibitors targeting immune checkpoints like PD-1/PD-L1 has opened avenues for compounds with similar structures to exhibit immunomodulatory effects. Though not directly tested, the potential for such activity in this compound is plausible based on its chemical structure .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxy-2-(4-methoxybenzylamino)benzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous benzonitrile derivatives (e.g., ferrocenylmethylamino analogs) are synthesized by reacting quaternary ammonium salts (e.g., ferrocenylmethyltrimethylammonium iodide) with aminobenzonitrile derivatives under anhydrous conditions, achieving yields >90% . Solvent choice (e.g., acetonitrile or ionic liquids) and stoichiometric ratios (e.g., 1:1.5 aldehyde-to-hydroxylamine salt) significantly impact yield. Green synthesis methods using ionic liquids like [HSO3-b-Py]·HSO4 eliminate metal catalysts, simplify purification, and achieve 100% conversion and yield at 120°C in 2 hours .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amine/benzyl group integration .
- FTIR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C methoxy groups) validate functional groups .
- HPLC : Purity (>99%) is verified using C18 columns with acetonitrile/water mobile phases .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, as benzonitrile derivatives may release harmful byproducts (e.g., HCN under extreme conditions) .
- Storage : Store below -20°C in airtight containers to prevent degradation, similar to analogs like 6-Methoxygramine .
Advanced Research Questions
Q. How can solvent selection and dehydrating agents optimize the synthesis of benzonitrile derivatives like this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while ionic liquids act as co-solvents and catalysts. For example, paraxylene mixed with [HSO3-b-Py]·HSO4 (2:1 v/v) achieves 97% yield by improving reactant solubility and catalytic protonation .
- Dehydrating Agents : Benzonitrile itself acts as a dehydrating agent in DMC synthesis, with CO2 fixation efficiency (CO2Fix = 2.92) outperforming acetonitrile (CO2Fix = 0.80) .
Q. What mechanistic insights explain the binding interactions of this compound with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Spectrophotometric Binding Studies : Monitor interactions with DPPH radicals at 517 nm to calculate binding constants (e.g., ferrocenylmethylamino analogs show strong radical scavenging via electron donation) .
- Coordination Chemistry : Platinum(II) complexes with benzonitrile ligands (e.g., trans-PtCl2(PhCN)(oxadiazoline)) exhibit cytotoxic activity by intercalating DNA or inhibiting topoisomerases .
Q. How can contradictory data in antioxidant or cytotoxicity assays be resolved?
- Methodological Answer :
- Control Experiments : Compare results with ascorbic acid (DPPH assays) or cisplatin (cytotoxicity tests) to validate methods .
- Dosage-Dependent Studies : Assess IC50 values across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Synchrotron XRD : Resolve structural ambiguities in metal complexes, ensuring ligand coordination modes are correctly assigned .
Q. What strategies improve the recyclability of ionic liquids in green synthesis protocols?
- Methodological Answer :
- Phase Separation : Post-reaction, ionic liquids (e.g., [HSO3-b-Py]·HSO4) separate into aqueous phases and are recovered via rotary evaporation. Recycling ≥5 times maintains >95% yield .
- FTIR Monitoring : Track ionic liquid integrity by comparing O-H (3400 cm⁻¹) and S=O (1050 cm⁻¹) peaks between fresh and recycled batches .
Key Notes
- Methodological Focus : Emphasized reproducible protocols (e.g., NMR parameters, solvent ratios) and validation techniques (e.g., FTIR, HPLC).
- Advanced Topics : Explored mechanistic studies (DPPH binding, DNA intercalation) and sustainability (ionic liquid recycling).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
